molecular formula C9H8F3NO B108308 Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime CAS No. 99705-50-7

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

Cat. No.: B108308
CAS No.: 99705-50-7
M. Wt: 203.16 g/mol
InChI Key: QQGVWMIRCZEUBB-MLPAPPSSSA-N
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Description

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol . It is also known as 1-(3-(trifluoromethyl)phenyl)ethanone oxime. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone oxime group. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime typically involves the following steps :

    Formation of Grignard Complex: An isomeric mixture of halo benzotrifluoride is reacted with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex.

    Reaction with Ketene: The Grignard complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone.

    Oximation: The isomeric mixture of trifluoromethyl acetophenone is reacted with hydroxylamine salt to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction steps and results in a product with less than 0.1% unknown impurities .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime has a wide range of applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, perfumes, and pesticides.

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The oxime group can form stable complexes with metal ions, influencing the compound’s activity in catalytic and enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone oxime: Similar in structure but lacks the trifluoromethyl group.

    Benzophenone oxime: Contains a phenyl group instead of a trifluoromethyl group.

    Trifluoromethyl benzaldehyde oxime: Similar trifluoromethyl group but different functional group (aldehyde instead of ethanone).

Uniqueness

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced reactivity . These properties make it valuable in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biological Activity

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The unique structural feature of this compound is the trifluoromethyl group attached to a phenyl ring. This configuration enhances its electron-withdrawing properties, which can significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

C9H8F3NO\text{C}_9\text{H}_8\text{F}_3\text{NO}

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the reaction of benzotrifluoride derivatives with hydroxylamine. A notable synthesis route includes:

  • Nitration of benzotrifluoride.
  • Hydrogenation to form the corresponding amine.
  • Diazotization followed by oximation using acetaldoxime.
  • Deoximation to yield the final oxime product.

This multi-step process allows for high purity and yield of the desired compound, making it suitable for further applications in pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that this compound may possess moderate antimicrobial properties. A study published in Letters in Drug Design & Discovery demonstrated that this compound exhibited moderate antitubercular activity against Mycobacterium tuberculosis H37Rv strain. However, further investigation is required to fully understand its efficacy and potential as an antitubercular agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. A review highlighted that derivatives of similar structures often show significant cytotoxic effects against various cancer cell lines. Specifically, molecular docking studies indicated that certain oxime derivatives could inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases .

Case Studies

Several studies have investigated the biological activity of Ethanone derivatives:

  • Study on Anticancer Activity : A molecular docking study assessed the binding affinity of Ethanone derivatives against cancer cell lines (e.g., MCF-7 for breast cancer). Compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts, indicating a potential pathway for drug development .
  • Antimicrobial Study : Another research effort focused on synthesizing various oxime derivatives, including Ethanone, which were tested against bacterial strains. The findings suggested that compounds with trifluoromethyl groups exhibited improved antibacterial activity compared to those without such modifications.

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Type Target/Organism Activity Level Reference
AntitubercularMycobacterium tuberculosisModerate
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialBacterial strainsImproved activity

Properties

CAS No.

99705-50-7

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6-

InChI Key

QQGVWMIRCZEUBB-MLPAPPSSSA-N

SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F

Key on ui other cas no.

99705-50-7

Synonyms

m-(Trifluoromethyl)acetophenone Oxime;  1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.5 g of 3'-trifluoromethylacetophenone, 6.25 g of hydroxylamine hydrochloride, and 8.8 g of sodium acetate trihydrate were heated in 125 ml of methanol under reflux for one hour. After completion of the reaction, the methanol was distilled off under reduced pressure. 190 ml of water was added to the resulting residue, followed by extraction with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate and stripped of the solvent by distillation under reduced pressure to obtain 7.3 g of 3'-trifluoromethylacetophenone oxime having a melting point of 63° to 65° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
3'-trifluoromethylacetophenone oxime

Synthesis routes and methods II

Procedure details

To a three-neck indented, Morton style flask equipped with a sidearm for thermometer charged with 80 mL (240 mmol) of 3N sulfuric acid was added 10 mL (80 mmol) of 3-(trifluoromethyl)aniline (Aldrich Chemical Co.). The resulting suspension turned into a clear solution upon heating to 65° C. The solution was stirred vigorously and cooled to -5° C. using an acetone/ice bath to give a slurry. To the slurry was added a solution of 5.85 g (84.8 mmol) of sodium nitrite in 25 mL of water. The rate of addition was carefully adjusted so the internal reaction temperature was maintained between -5 and 0° C. The mixture was stirred at that temperature for 30 min. The diazonium thus obtained appears as a thin slurry. The slurry thickened when a solution of 20 g (244 mmol) of sodium acetate in 50 mL of water was added. Meanwhile, in another flask, 19 mL (320 mmol) of acetaldoxime, 1.50 g (8 mmol) of copper (II) acetate, 0.5 g (4 mmol) of sodium sulfite, and 20 g (244 mmol) of sodium acetate were combined and cooled to about 10° C. To this solution was added via a cannula or additional funnel the diazonium mixture. Immediate gas (N2) evolution was observed, and a two phase mixture (dark green oil and aqueous) was obtained. The mixture was stirred for 30 min before the reaction was worked up. To the mixture was added about 300 mL of toluene and the organic phase separated from the aqueous. The aqueous phase was extracted with another 100 mL of toluene. The combined toluene extracts (greenish color) were washed with 15% ammonium hydroxide solution (5×20 mL). Analysis using copper test strips from EM Science indicated the copper (I/II) content to be less than 10 ppm as compared to greater than 100 ppm before the ammonium hydroxide wash. The organic phase (orange color) was washed with 20 mL of brine and dried over magnesium sulfate. Removal of volatiles on the rotovap gave an orange oil which turned into a semi-solid upon fuirther drying on the vacuum pump to give 13.7 g (84%) of a solid product. In the analytical assay, it was found to contain 58.9% of the desired oxime product.
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
5.85 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
20 g
Type
reactant
Reaction Step Seven
Name
acetaldoxime
Quantity
19 mL
Type
reactant
Reaction Step Eight
Quantity
20 g
Type
reactant
Reaction Step Eight
Quantity
1.5 g
Type
catalyst
Reaction Step Eight
Quantity
0.5 g
Type
catalyst
Reaction Step Eight
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
solid
Yield
84%

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